3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole
Description
Properties
IUPAC Name |
N,N-diphenyl-4-[6-[4-(N-phenylanilino)phenyl]-9H-carbazol-3-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H35N3/c1-5-13-39(14-6-1)50(40-15-7-2-8-16-40)43-27-21-35(22-28-43)37-25-31-47-45(33-37)46-34-38(26-32-48(46)49-47)36-23-29-44(30-24-36)51(41-17-9-3-10-18-41)42-19-11-4-12-20-42/h1-34,49H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMRGWMPOKQYEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(C=C4)NC6=C5C=C(C=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H35N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731499 | |
| Record name | N,N'-[9H-Carbazole-3,6-diyldi(4,1-phenylene)]bis(N-phenylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885665-26-9 | |
| Record name | N,N'-[9H-Carbazole-3,6-diyldi(4,1-phenylene)]bis(N-phenylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 3,6-Dihalogenated 9H-Carbazole
The initial and crucial step is selective halogenation at the 3 and 6 positions of carbazole to obtain 3,6-diiodo- or 3,6-dibromo-9H-carbazole, which serves as a key intermediate.
Typical Procedure for 3,6-Diiodo-9H-carbazole:
- Carbazole is dissolved in acetic acid and warmed to approximately 80°C.
- Potassium iodide (KI) and potassium iodate (KIO3) are added to the solution.
- The mixture is refluxed for 24 hours to achieve selective iodination at the 3 and 6 positions.
- The crude product is diluted with water, filtered, and purified by recrystallization from dichloromethane.
- Yield: Approximately 72%, with melting point 145-150°C.
- IR spectrum shows characteristic N-H and aromatic peaks.
- $$^{1}H$$ NMR confirms the substitution pattern.
- Mass spectrometry confirms molecular weight consistent with diiodo substitution.
This method provides a reliable and scalable route to 3,6-diiodo-9H-carbazole, which is essential for subsequent coupling reactions.
Introduction of 4-(Diphenylamino)phenyl Groups via Cross-Coupling
The 3,6-dihalogenated carbazole intermediate undergoes palladium-catalyzed cross-coupling with 4-(diphenylamino)phenyl boronic acid or related derivatives to install the diphenylamino-substituted phenyl groups.
- Catalyst: Pd(dppf)Cl2·CH2Cl2 or Pd2(dba)3 with appropriate ligands (e.g., XPhos).
- Base: Potassium phosphate (K3PO4) or potassium carbonate (K2CO3).
- Solvent: Anhydrous 1,4-dioxane or toluene.
- Temperature: Typically 70-80°C.
- Atmosphere: Inert (argon or nitrogen) to prevent catalyst deactivation.
- Reaction time: Overnight stirring (12-24 hours).
| Component | Amount (example) |
|---|---|
| 3,6-Diiodo-9H-carbazole | 1.20 g (3.0 mmol) |
| Pd(dppf)Cl2·CH2Cl2 catalyst | 0.196 g (0.24 mmol) |
| K3PO4·H2O base | 4.15 g (18.0 mmol) |
| 4-(Diphenylamino)phenylboronic acid | Stoichiometric equivalent (6.0 mmol) |
| Anhydrous 1,4-dioxane | 8-24 mL |
After completion, the reaction mixture is filtered through Celite, concentrated under vacuum, and purified by recrystallization or column chromatography to afford the target compound with yields ranging from 60% to 80% depending on purification efficiency.
Alternative Amination Strategies
In addition to Suzuki coupling, Buchwald-Hartwig amination is an alternative method to introduce diphenylamino substituents onto the carbazole core:
- Starting from 3,6-dihalogenated carbazole, the reaction with diphenylamine in the presence of palladium catalysts (e.g., Pd2(dba)3) and bases (e.g., K2CO3) in toluene at elevated temperatures (~80°C) can yield the desired bis-substituted product.
- This method is particularly useful when direct amination is preferred over Suzuki coupling with boronic acids.
Purification and Characterization
Purification of the final product is typically achieved through recrystallization from solvents such as diethyl ether/methanol mixtures or by column chromatography using hexane/ethyl acetate gradients.
- High-Performance Liquid Chromatography (HPLC) to confirm purity (>95%).
- $$^{1}H$$ and $$^{13}C$$ Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
- High-Resolution Mass Spectrometry (HRMS) for molecular weight verification.
- Melting point determination for batch consistency.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 3,6-Diiodination of carbazole | Carbazole, KI, KIO3, Acetic acid, reflux 24 h, 80°C | ~72 | Selective halogenation at 3,6-positions |
| Suzuki Coupling | 3,6-Diiodo-carbazole, Pd(dppf)Cl2, K3PO4, 4-(diphenylamino)phenylboronic acid, 1,4-dioxane, 70°C, overnight | 60-80 | Cross-coupling to install diphenylamino groups |
| Buchwald-Hartwig Amination | 3,6-Dihalo-carbazole, diphenylamine, Pd catalyst, K2CO3, toluene, 80°C, 48 h | Variable | Alternative amination method |
| Purification | Recrystallization, column chromatography | - | Ensures >95% purity |
Research Findings and Optimization Notes
- The halogenation step is critical for regioselectivity; iodination provides better reactivity in subsequent coupling steps compared to bromination.
- Catalyst choice and ligand optimization significantly impact coupling efficiency and yield; Pd(dppf)Cl2 is widely used due to its stability and activity.
- Solvent choice affects reaction rate and product purity; anhydrous conditions are essential to prevent catalyst deactivation.
- Scale-up is feasible by employing continuous flow reactors for halogenation and coupling steps, improving reproducibility and yield.
- Purification challenges arise due to the compound's aromatic and bulky nature; multiple recrystallizations may be necessary to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: 3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of carbazole derivatives with different oxidation states.
Reduction: Reduction reactions can produce partially reduced derivatives of the compound.
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
One of the primary applications of 3,6-bis[4-(diphenylamino)phenyl]-9H-carbazole is in the development of OLEDs . The compound serves as a hole transport material (HTM) , which is crucial for efficient charge transport within the device.
- Case Study: Research has demonstrated that incorporating this compound into OLEDs significantly enhances their performance. For instance, devices utilizing this compound showed improved external quantum efficiency (EQE) and current efficiency (CE) compared to those using traditional materials. A study reported an EQE of 19.2% for a green phosphorescent OLED using a carbazole derivative as the host material .
| Parameter | Value |
|---|---|
| EQE | 19.2% |
| CE | 50.6 cd/A |
| PE | 28.9 lm/W |
Thermally Activated Delayed Fluorescence (TADF) Materials
The compound has also been explored as a component in TADF materials, which are essential for achieving high-efficiency light emission without the need for heavy metals.
- Research Insight: In a study focusing on TADF polymers synthesized via Suzuki cross-coupling polycondensation, this compound was used to enhance the photophysical properties of the resulting polymers . The incorporation of this compound resulted in materials exhibiting strong red to orange emissions.
Photoreductants in Photochemistry
Another notable application is its use as a photoinduced single-electron reductant . The electron-donating capabilities of carbazole derivatives make them suitable for various photochemical reactions.
- Case Study: A study assessed the effectiveness of several carbazole derivatives, including this compound, as photoreductants. The results indicated that these compounds could facilitate significant reductions under light irradiation, showcasing their potential in organic synthesis and environmental applications .
Host Materials for Phosphorescent Devices
The compound is also utilized as a host material in phosphorescent organic light-emitting diodes (PhOLEDs). Its high triplet energy levels make it an excellent candidate for hosting phosphorescent dopants.
- Research Findings: A study highlighted that tri-carbazole derivatives, including this compound, were effective host materials for blue phosphorescent devices. These devices exhibited high efficiency and stability due to the favorable energy transfer from the host to the dopant .
Synthesis and Modification
The synthesis of this compound can be achieved through various methods, allowing for modifications that enhance its properties further.
- Synthesis Insight: The compound can be synthesized via methods such as Suzuki coupling or other cross-coupling reactions involving diphenylamine derivatives and carbazole substrates. This flexibility allows researchers to tailor the electronic properties of the material for specific applications in organic electronics.
Mechanism of Action
The mechanism by which 3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole exerts its effects involves its interaction with molecular targets and pathways. The diphenylamino groups enhance the electron-donating properties of the compound, which can influence its binding affinity to biological targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Compounds for Comparison :
3,6-Bis(diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]-9H-carbazole (C₅₄H₄₀NO₃P₃) Substituents: Diphenylphosphoryl groups at 3-, 6-, and 9-positions. Properties: Phosphoryl groups are electron-withdrawing, enabling electron transport and high thermal stability (decomposition temperature >400°C). Used in phosphorescent OLEDs as a host material. Contrast: Unlike the target compound’s hole-transport focus, this derivative facilitates balanced charge transport due to its ambipolar character .
9-(4-tert-Butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole (CzSi) Substituents: Bulky triphenylsilyl groups at 3- and 6-positions; tert-butylphenyl at 9-position. Properties: Enhanced thermal stability (T₅₀₀ > 450°C) and high glass transition temperature (T₉ > 150°C). Used in blue TADF OLEDs as a host material. Contrast: Silyl groups improve solubility and reduce crystallinity compared to diphenylamino groups, but lower hole mobility .
Silane-Core Hosts (e.g., SiCz3Py1, SiCz2Py2) Structure: Tetraphenylsilane core with carbazole (donor) and pyridine (acceptor) units. Properties: Bipolar charge transport (hole/electron mobility ~10⁻³ cm²/Vs). Ideal for blue TADF OLEDs due to balanced Förster resonance energy transfer (FRET). Contrast: The silane core introduces steric hindrance, reducing aggregation, unlike the planar carbazole core of the target compound .
Alkylated Carbazoles (e.g., 3,6-dihexyl-9H-carbazole) Substituents: Hexyl chains at 3- and 6-positions. Properties: Improved solubility in nonpolar solvents but reduced thermal stability (T₅₀₀ ~ 300°C). Used in solution-processed devices. Contrast: Alkyl groups lack the charge-transport capabilities of diphenylamino groups, limiting their use to non-electronic applications like solubilizing agents .
Performance Metrics Comparison
| Compound | Hole Mobility (cm²/Vs) | Thermal Stability (T₅₀₀, °C) | Application | Key Advantage |
|---|---|---|---|---|
| Target Compound | ~10⁻³ | ~380 | HTM in OLEDs/PSCs | High hole mobility, synthesis scalability |
| Bis(diphenylphosphoryl) | ~10⁻⁴ (hole), ~10⁻³ (e⁻) | >400 | Host in PhOLEDs | Ambipolar transport, high stability |
| CzSi | ~10⁻⁵ | >450 | Host in TADF OLEDs | Exceptional thermal stability |
| Alkylated Carbazole | ~10⁻⁶ | ~300 | Solution-processed layers | Superior solubility |
| Silane-Core Hosts | ~10⁻³ (hole), ~10⁻³ (e⁻) | ~400 | TADF OLED hosts | Balanced charge transport |
Electronic and Optical Properties
- Diphenylamino vs. Phosphoryl Groups: Diphenylamino groups lower the HOMO level (-5.2 eV) of the target compound, facilitating hole injection from indium tin oxide (ITO) anodes. Phosphoryl groups raise the LUMO level (-2.8 eV) in bis(diphenylphosphoryl) derivatives, improving electron injection .
Silane Core vs. Carbazole Core :
Application-Specific Advantages
OLEDs :
Perovskite Solar Cells :
- The target compound’s HOMO level (-5.2 eV) aligns well with perovskite valence bands (e.g., MAPbI₃), reducing recombination losses .
Biological Activity
3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole is a compound that has garnered attention in the fields of medicinal chemistry and materials science due to its potential biological activities, particularly in cancer therapy and as an organic electronic material. This article explores various aspects of its biological activity, including anti-cancer properties, mechanisms of action, and relevant case studies.
Anti-Cancer Properties
Research indicates that carbazole derivatives, including this compound, exhibit significant anti-cancer activity. For instance:
- Cell Line Studies: In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression. In particular, studies have reported IC50 values in the micromolar range against breast cancer cell lines (MDA-MB-231) and bladder cancer cell lines (TCC-SUP) .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 0.198 | Induces apoptosis and inhibits proliferation |
| TCC-SUP | 0.025 | Disrupts cell cycle and increases DNA damage |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction: The compound triggers intrinsic apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest: It has been observed to cause G1/S phase arrest in cancer cells, preventing further proliferation.
- DNA Damage: Increased levels of DNA damage markers have been noted, indicating a potential role in DNA repair inhibition .
Study on MDA-MB-231 Cells
A study conducted by researchers focused on the effects of this compound on MDA-MB-231 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 0.198 µM. The study utilized flow cytometry to analyze apoptosis and found that the compound increased early apoptotic cell populations significantly compared to control groups .
Combination Therapy
Another investigation explored the compound's potential in combination with established chemotherapeutic agents like doxorubicin. Results indicated that co-treatment enhanced the overall efficacy by reducing the required dose of doxorubicin while maintaining low toxicity levels in normal cells .
Q & A
What are the standard synthetic routes for preparing 3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole, and what analytical methods validate its purity?
Basic
The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to introduce diarylamine groups at the 3,6-positions of the carbazole core. For example, iodinated carbazole intermediates (e.g., 3,6-diiodo-9H-carbazole) can react with diphenylamine derivatives under inert conditions . Post-synthesis, purity is confirmed via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Crystallinity and molecular packing are validated through X-ray diffraction (XRD) .
How do substituents at the 3,6-positions influence the photophysical properties of carbazole derivatives?
Advanced
The introduction of diphenylamino groups enhances intramolecular charge transfer (ICT) and modulates triplet energy levels. For example, bulky substituents like diphenylamino groups reduce aggregation-induced quenching in solid-state applications by sterically hindering π-π stacking. Time-resolved photoluminescence (TRPL) and cyclic voltammetry (CV) are used to quantify excited-state lifetimes and HOMO/LUMO energy levels, respectively. Contradictions in emission spectra between solution and solid states (e.g., red shifts due to aggregation) are resolved using density functional theory (DFT) simulations to model intermolecular interactions .
What challenges arise in optimizing reaction yields for carbazole-based cross-coupling reactions?
Advanced
Key challenges include:
- Catalyst poisoning : Trace oxygen or moisture can deactivate palladium catalysts. Rigorous Schlenk-line techniques or microwave-assisted synthesis under inert atmospheres improve reproducibility .
- Byproduct formation : Competitive Ullmann coupling or homocoupling side reactions are mitigated using ligands like XPhos or SPhos to stabilize Pd intermediates .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) separates unreacted starting materials, while recrystallization from toluene/ethanol enhances purity .
How do alkyl chain lengths on carbazole derivatives affect device performance in organic light-emitting diodes (OLEDs)?
Advanced
Longer alkyl chains (e.g., hexyl vs. ethyl) improve solubility for solution-processed devices but may reduce charge mobility due to insulating effects. For instance, hexyl chains in 3,6-dihexylcarbazole derivatives lower glass transition temperatures (), impacting thermal stability. Transient electroluminescence (EL) measurements and space-charge-limited current (SCLC) analysis quantify trade-offs between film uniformity and charge transport .
What strategies resolve discrepancies in reported triplet energy (ETE_TET) values for carbazole-based hosts?
Advanced
Discrepancies arise from measurement techniques:
- Phosphorescence spectra at 77 K may overestimate due to excimer formation.
- Electrochemical gap methods (via CV) often underestimate due to solvent polarization effects.
A consensus approach combines low-temperature time-of-flight (TOF) measurements with DFT-calculated singlet-triplet gaps. For this compound, is typically ~2.8–3.0 eV, validated using anthracene-based sensitizers in energy-transfer studies .
How do researchers address batch-to-batch variability in carbazole derivative synthesis?
Basic
Variability is minimized by:
- Standardized precursor preparation : E.g., 3,6-diiodocarbazole is synthesized via iodination with N-iodosuccinimide (NIS) in acetic acid, monitored by thin-layer chromatography (TLC) .
- Quality control : Each batch undergoes HPLC (>98% purity) and elemental analysis (C, H, N within ±0.3% theoretical) .
What role does carbazole functionalization play in improving electron-hole balance in OLEDs?
Advanced
this compound acts as a bipolar host, where the carbazole core transports holes, and electron-withdrawing diphenylamino groups enhance electron affinity. Balanced charge injection is quantified using impedance spectroscopy and current density-voltage (-) curves. Device architectures with graded doping profiles (e.g., 10–20 wt% in CzPA hosts) reduce exciton quenching .
How do aggregation-induced emission (AIE) properties of carbazole derivatives impact sensor design?
Advanced
AIE-active derivatives exhibit enhanced emission in aggregated states due to restricted intramolecular rotation (RIR). For example, this compound shows a 5-fold PL intensity increase in THF/water mixtures (90% water fraction). Dynamic light scattering (DLS) and fluorescence lifetime imaging microscopy (FLIM) correlate particle size with emissive behavior, enabling applications in bioimaging or explosive vapor detection .
What computational methods predict the solid-state packing of carbazole derivatives?
Advanced
DFT and molecular dynamics (MD) simulations model crystal packing using force fields like OPLS-AA. For instance, simulated XRD patterns of this compound match experimental data when van der Waals radii and π-stacking distances (3.5–3.8 Å) are prioritized. Hirshfeld surface analysis further identifies dominant interactions (e.g., C–H···π) .
How do researchers mitigate degradation of carbazole-based materials in operational OLEDs?
Advanced
Degradation mechanisms include:
- Cationic oxidation : Encapsulation with UV-curable resins (e.g., epoxy-silicone hybrids) prevents moisture ingress.
- Exciton-polaron quenching : Host-guest systems with higher (e.g., CzPA) stabilize blue emitters. Accelerated aging tests (85°C/85% RH) quantify lifetime (LT50) improvements from 100 to >1000 hours .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
